1-(2,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with aryl and heteroaryl groups and linked to a sulfanyl ethanone moiety. Its structure features:
- A 2,5-dimethoxyphenyl group attached to the ethanone, contributing electron-donating effects.
- A 4-methylphenyl group at the 4-position of the triazole ring, enhancing lipophilicity.
- A sulfanyl bridge connecting the triazole and ethanone moieties, which may influence conformational flexibility and redox properties.
Synthetic routes for analogous compounds typically involve condensation of α-halogenated ketones with triazole thiols under basic conditions .
Properties
Molecular Formula |
C24H22N4O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H22N4O3S/c1-16-4-6-18(7-5-16)28-23(17-10-12-25-13-11-17)26-27-24(28)32-15-21(29)20-14-19(30-2)8-9-22(20)31-3/h4-14H,15H2,1-3H3 |
InChI Key |
FJQOKOVFMLSZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=C(C=CC(=C3)OC)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
1-(2,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, a novel compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 2,5-dimethoxyphenyl moiety.
- A triazole ring linked to a pyridine and a methylphenyl group.
- A sulfanyl functional group that enhances its reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under discussion has shown promising results in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 9 | Inhibition of cell proliferation and migration; induction of cell cycle arrest through senescence. |
| HepG2 (Liver) | 0.25 | Regulation of AMPK phosphorylation; activation of downstream signaling proteins. |
| MCF7 (Breast) | 0.49 - 48.0 | Induction of apoptosis and inhibition of anchorage-independent growth. |
These findings suggest that the compound may inhibit critical pathways involved in tumor growth and metastasis.
The biological activity of the compound is primarily attributed to its ability to:
- Inhibit enzymes involved in cell cycle regulation.
- Induce apoptosis in cancer cells through various signaling pathways.
- Disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production.
Case Studies
-
Study on A549 Cells
A study conducted on A549 human lung cancer cells demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 9 μM. The mechanism involved a loss of cell morphology and migration capabilities, indicating its potential as a therapeutic agent against lung cancer . -
HepG2 Cell Line Analysis
Another investigation focused on HepG2 liver cancer cells revealed an IC50 value as low as 0.25 μM. The compound was found to regulate AMPK signaling pathways, which are crucial for cellular energy homeostasis and growth inhibition . -
MCF7 Breast Cancer Cells
Research involving MCF7 breast cancer cells indicated that the compound could induce apoptosis and inhibit anchorage-independent growth, showcasing its multifaceted role in combating breast cancer .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The triazole moiety in this compound may contribute to its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. Studies on similar triazole derivatives have shown promising results against various fungal pathogens, suggesting that this compound could be explored for antifungal drug development .
2. Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The structural features of 1-(2,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may enhance its interaction with target proteins involved in cancer signaling pathways. Preliminary studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines .
3. Antimicrobial Properties
The presence of the pyridine and triazole groups suggests potential antimicrobial activity. Research has shown that compounds with these functional groups can exhibit broad-spectrum antibacterial effects. Investigating the specific mechanisms of action for this compound could lead to the development of new antibiotics .
Pharmacological Insights
1. Enzyme Inhibition Studies
Enzyme inhibition assays are critical for understanding the pharmacological potential of new compounds. The compound's ability to inhibit enzymes relevant to disease processes (e.g., kinases or phosphatases) could be evaluated through in vitro studies. Such investigations would provide insight into its therapeutic applications .
2. Structure-Activity Relationship (SAR) Analysis
Conducting SAR studies can help identify which structural features contribute most significantly to the compound's biological activity. By systematically modifying different parts of the molecule and assessing their effects on activity, researchers can optimize the compound for better efficacy and reduced toxicity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated significant inhibition of Candida species using similar triazole derivatives. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 3 | Antimicrobial Effects | Found broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) indicating effectiveness. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
*Molecular weights calculated based on molecular formulas.
Key Observations:
Methoxy positional isomerism (2,5- vs. 3,4-dimethoxyphenyl in ) may influence steric hindrance and electronic distribution, affecting intermolecular interactions.
Synthetic Flexibility: All compounds employ a nucleophilic substitution mechanism, where the triazole thiol attacks an α-halogenated ethanone. Sodium ethoxide or K₂CO₃ is used to deprotonate the thiol . The phenylsulfonyl group in introduces additional steric bulk, requiring longer reaction times (10 hours vs. 1 hour in ).
Potential Applications: Pyridinyl-substituted triazoles (target compound and ) are of interest in drug discovery due to their ability to engage in hydrogen bonding with biological targets. Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability compared to methoxy-substituted derivatives.
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is typically synthesized via cyclocondensation reactions. For this compound, the triazole ring incorporates a 4-(4-methylphenyl) and 5-(pyridin-4-yl) substitution pattern. Common methods include:
Method A: Dicarbonyl Ester Condensation
Method B: Thiosemicarbazide Cyclization
-
Precursors : Thiosemicarbazides react with carbon disulfide in alkaline media to form triazole-3-thiones.
-
Key Step : Subsequent alkylation or arylation introduces substituents.
Functionalization of the Triazole Core
Introduction of the Sulfanyl Group
The sulfanyl bridge is critical for linking the triazole to the acetophenone moiety. Common approaches:
Sulfurization via Lawesson’s Reagent
-
Reagents : Lawesson’s reagent (PhP(S)S) with triazole precursors.
-
Conditions : Inert atmosphere (N₂), reflux in THF or DCM.
Nucleophilic Substitution
-
Reagents : Triazole thiols react with acyl chlorides (e.g., 1-(2,5-dimethoxyphenyl)acetyl chloride).
-
Example :
Reagents Base Solvent Yield Triazole thiol, acetyl chloride Et₃N DCM 65–75%
Coupling with the Acetophenone Derivative
Acyl Chloride Coupling
The 1-(2,5-dimethoxyphenyl)acetophenone derivative is introduced via nucleophilic acyl substitution:
Procedure
-
Synthesis of Acetyl Chloride :
-
Reaction with Triazole Thiol :
-
The triazole thiol reacts with the acyl chloride in the presence of a base (e.g., triethylamine).
-
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-(2,5-Dimethoxyphenyl)ethanol, SOCl₂ | Reflux in DCM, 2 h | 85% |
| 2 | Triazole thiol, Et₃N | 0–25°C, 12 h | 70% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 3.42–3.61 (NCH₃), 6.78–8.11 (Ar-H), 9.89 (NH) |
| IR | 1678 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N) |
| MS | m/z 475.56 [M⁺] |
Challenges and Optimization
Regioselectivity in Triazole Formation
Stability of the Sulfanyl Group
-
Risk : Oxidation to sulfoxides or sulfones under harsh conditions.
-
Mitigation : Conduct reactions under inert atmospheres and avoid strong oxidizers.
Comparative Analysis of Synthetic Routes
Research Findings and Applications
Biological Activity
-
Antimicrobial Screening : Derivatives show activity against S. aureus and E. coli.
-
Antioxidant Potential : 1.5-fold higher activity than BHT in FRAP assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves constructing the triazole ring via cyclization of thiosemicarbazide intermediates, followed by sulfanyl group introduction. Key steps include:
- Step 1 : Formation of the 1,2,4-triazole core using phenyl isothiocyanate and hydrazine derivatives under reflux conditions in ethanol .
- Step 2 : Sulfur linkage via nucleophilic substitution between the triazole-thiol intermediate and a halogenated ethanone derivative (e.g., 2-bromo-1-(2,5-dimethoxyphenyl)ethanone) in DMF with K₂CO₃ as a base .
- Yield Optimization : Use anhydrous solvents, controlled temperature (60–80°C), and catalytic DMAP to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of methoxy (δ 3.7–3.9 ppm), pyridinyl (δ 8.5–8.7 ppm), and triazole protons (δ 7.8–8.2 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and confirms the sulfanyl-ethanone linkage. For example, the C–S bond length should be ~1.81 Å, consistent with similar triazole-thioethers .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms (e.g., CYP3A4) using recombinant enzymes and substrate analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Prioritize receptors with triazole-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).
- Docking Parameters : Include solvation effects and flexible side-chain adjustments. The sulfanyl group often forms hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR) .
- Validation : Compare predicted ΔG values with experimental IC₅₀ data to refine force fields .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Address discrepancies via:
- Batch Reproducibility : Ensure consistent synthesis protocols (e.g., purity >98% by HPLC).
- Assay Standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell lines (e.g., ATCC-certified HeLa for cytotoxicity) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2-{[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-difluorophenyl)ethanone) to identify substituent-dependent trends .
Q. How does the electronic structure of the sulfanyl-ethanone moiety influence reactivity?
- Methodological Answer : Perform DFT calculations (Gaussian 09) at the B3LYP/6-311++G(d,p) level:
- Charge Distribution : The sulfur atom exhibits partial negative charge (≈−0.45 e), facilitating nucleophilic attacks .
- Frontier Orbitals : HOMO-LUMO gaps (~4.2 eV) suggest stability under physiological conditions but susceptibility to oxidation via peroxides .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Common issues include polymorphism and solvent inclusion:
- Crystallization Solvents : Use slow evaporation in DCM/methanol (1:3) at 4°C.
- Cryoprotection : Add 20% glycerol to prevent ice formation during X-ray data collection .
- Twinned Data : Employ SHELXL’s TWIN/BASF commands to refine twinned crystals .
Methodological Notes
- SAR Studies : Modify the methoxy or pyridinyl groups to assess bioactivity changes. For example, replacing 2,5-dimethoxyphenyl with 3,4-difluorophenyl increases logP by ~0.3, enhancing membrane permeability .
- Troubleshooting Synthesis : If cyclization fails, substitute DMF with NMP to stabilize intermediates. Monitor reaction progress via TLC (Rf ≈0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
